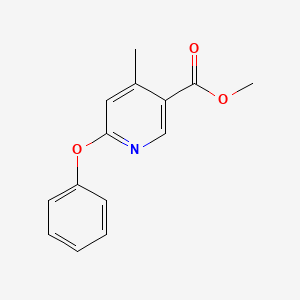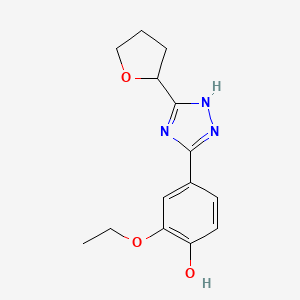
2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a phenol group substituted with an ethoxy group and a triazole ring attached to a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced through nucleophilic substitution reactions, often using tetrahydrofuran derivatives and suitable leaving groups.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, typically using ethanol and an acid catalyst.
Phenol Substitution: The final step involves the substitution of the phenol group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl or aryl ethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: A compound with similar phenolic and triazole structures.
Dihydropyrimidin-2(1H)-one: Another heterocyclic compound with potential biological activity.
Uniqueness
2-Ethoxy-4-(3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tetrahydrofuran ring and the triazole moiety distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-ethoxy-4-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C14H17N3O3/c1-2-19-12-8-9(5-6-10(12)18)13-15-14(17-16-13)11-4-3-7-20-11/h5-6,8,11,18H,2-4,7H2,1H3,(H,15,16,17) |
InChI Key |
JKTMUQDHUZIBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3CCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11791411.png)
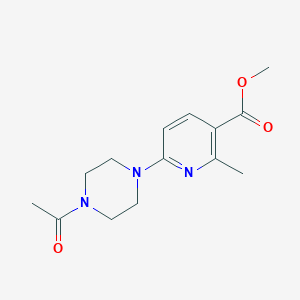

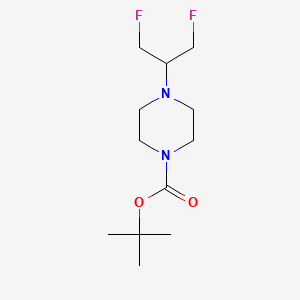
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)


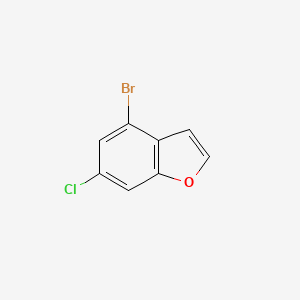
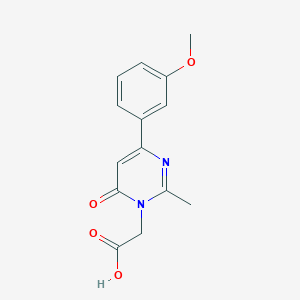
![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)
